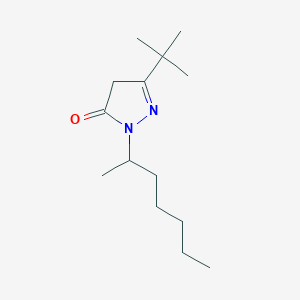
2-(4-Methoxybenzyloxy)-4-methylquinoline
概要
説明
“2-(4-Methoxybenzyloxy)-4-methylquinoline” is a chemical compound that is used in organic synthesis . It is also known as Dudley Reagent II .
Synthesis Analysis
This compound is used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol .Molecular Structure Analysis
The empirical formula of this compound is C18H17NO2 . The molecular weight is 279.33 .Chemical Reactions Analysis
This compound is used as a reagent for the protection of alcohols under relatively neutral and acidic reaction conditions . It reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 73-78°C . The density is 1.2±0.1 g/cm3 .科学的研究の応用
Synthetic Methodologies
- Asymmetric Synthesis Applications : 2-(4-Methoxybenzyloxy)-4-methylquinoline derivatives are used in asymmetric synthesis, such as the production of tetrahydroquinoline alkaloids, demonstrating the compound's utility in creating complex organic structures (Bentley et al., 2011).
Chemical Synthesis and Modifications
Formation of Quinoline Derivatives : Research has shown the successful formation of various quinoline derivatives from 2-(4-Methoxybenzyloxy)-4-methylquinoline, highlighting its versatility in chemical synthesis (Majumdar & Mukhopadhyay, 2003).
Development of Antitumor Compounds : The compound has been used in the synthesis of hydroxy-substituted aza-analogues of antitumor anthrapyrazoles, indicating its potential in the development of new cancer treatments (Krapcho et al., 1998).
Biomedical Applications
Biocatalytic Reactions : It is used in biocatalytic reactions, such as in the synthesis of key dextromethorphan intermediates, demonstrating its relevance in pharmaceutical synthesis (Wu et al., 2020).
Antimicrobial Potentials : Derivatives of 4-methylquinoline, which is closely related to 2-(4-Methoxybenzyloxy)-4-methylquinoline, have shown promise as antimicrobial agents against foodborne bacteria, suggesting potential applications in food safety and pharmaceuticals (Kim et al., 2014).
Environmental Applications
- Biodegradation Studies : Studies have investigated the aerobic biodegradation of related compounds like 4-methylquinoline, indicating potential environmental applications in the treatment of certain contaminants (Sutton et al., 1996).
作用機序
Target of Action
The primary target of 2-(4-Methoxybenzyloxy)-4-methylquinoline is Oct3/4 , a transcription factor crucial for maintaining pluripotency in stem cells . The compound acts as an Oct3/4 inducer , enhancing the expression of Oct3/4 genes and increasing Oct3/4 protein levels .
Mode of Action
2-(4-Methoxybenzyloxy)-4-methylquinoline interacts with its target, Oct3/4, by promoting transcriptional activation. At concentrations of 10 μM and 20 μM, it enhances Oct3/4 gene expression approximately 2.5-fold and 4-fold, respectively .
Biochemical Pathways
The compound’s interaction with Oct3/4 affects the pluripotency maintenance pathway in stem cells. By enhancing Oct3/4 expression, it promotes the preservation of stem cell characteristics and prevents differentiation .
Result of Action
The result of the compound’s action is the increased expression of Oct3/4, leading to the preservation of stem cell pluripotency. This means that stem cells maintain their ability to differentiate into various cell types, which is crucial for tissue repair and regeneration .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDQMQUHTVZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583126 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937184-70-8 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxybenzyloxy)-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)

![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)




